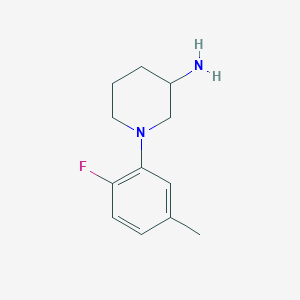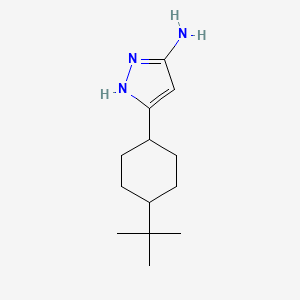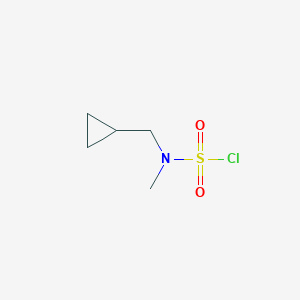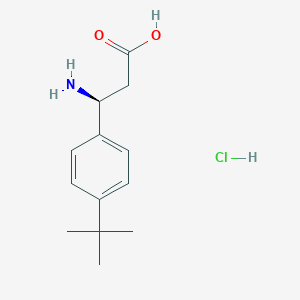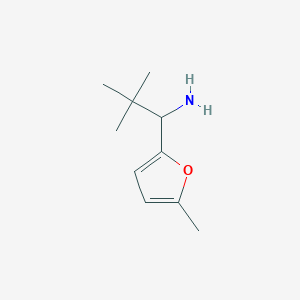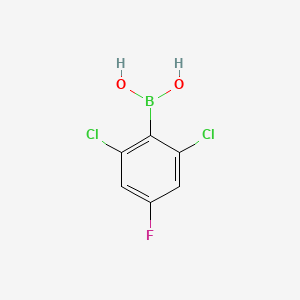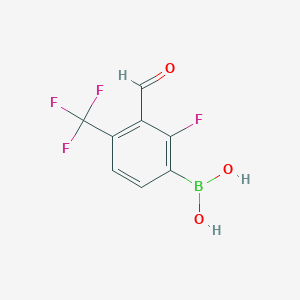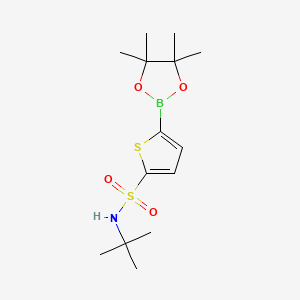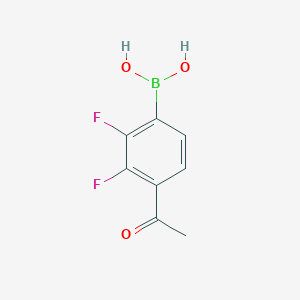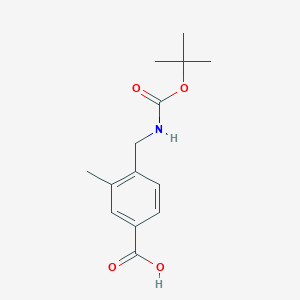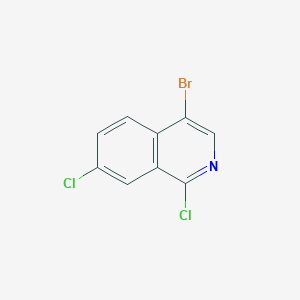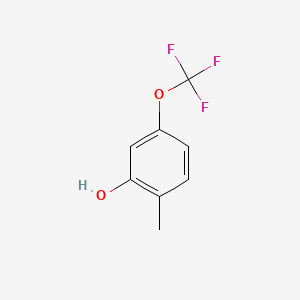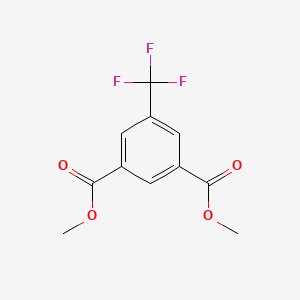![molecular formula C15H21FN2O3 B1443165 叔丁基 N-({[1-(4-氟苯基)乙基]氨基甲酰基}甲基)氨基甲酸酯 CAS No. 1334146-59-6](/img/structure/B1443165.png)
叔丁基 N-({[1-(4-氟苯基)乙基]氨基甲酰基}甲基)氨基甲酸酯
描述
Tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate is a useful research compound. Its molecular formula is C15H21FN2O3 and its molecular weight is 296.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
在有机化学领域,这种化合物被用于合成N-Boc保护的苯胺 。这对于在复杂的合成过程中保护胺基尤其重要。此外,它还用于合成四取代吡咯 ,这是一种具有潜在药理活性的化合物。
药物化学
在药物化学中,叔丁基氨基甲酸酯部分通常用作药物合成过程中的保护基团。它用于在分子上进行其他反应时保护胺官能团 。在进行所需的修饰后,保护基团可以被去除,以显露出功能性胺。
农业
虽然现有文献中没有详细说明这种化合物在农业中的具体应用,但氨基甲酸酯一般被认为用于合成杀虫剂和除草剂 。创建各种氨基甲酸酯结构的能力允许开发针对农业害虫的特定作用的化合物。
材料科学
在材料科学中,氨基甲酸酯作为生产聚合物和树脂的中间体 。叔丁基氨基甲酸酯可参与环氧树脂和固化剂的合成,它们是制造用于各种工业应用的耐用材料的必要成分。
环境科学
氨基甲酸酯也因其在环境科学中,特别是捕获和利用二氧化碳方面的潜力而受到关注 。该化合物可能参与将CO2转化为有价值的化学品的研发,从而有助于碳封存工作。
生物化学
在生物化学中,叔丁基氨基甲酸酯基团因其在蛋白质合成过程中保护氨基酸和肽的作用而具有重要意义 。这对于蛋白质和酶的研究至关重要,因为精确的修饰对于理解功能和相互作用是必要的。
药理学
最后,在药理学中,氨基甲酸酯因其治疗潜力而受到关注。它们作为酶抑制剂的作用正在被研究,这可能导致开发用于治疗各种疾病的药物 。叔丁基氨基甲酸酯可能是合成这种具有药理活性的分子的关键中间体。
作用机制
Target of Action
Carbamates, a class of compounds to which “tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate” belongs, are often used in medicinal chemistry due to their ability to interact with a variety of biological targets. They are known to form stable interactions with enzymes, receptors, and other proteins, which can lead to modulation of the target’s activity .
Mode of Action
The mode of action of carbamates typically involves the formation of a covalent bond with their target, often through an ester linkage. This can result in the inhibition of the target’s activity, although the exact effects can vary depending on the specific target and the structure of the carbamate .
Biochemical Pathways
Carbamates can be involved in a variety of biochemical pathways, depending on their specific targets. For example, some carbamates are used as inhibitors of acetylcholinesterase, an enzyme involved in neurotransmission .
Pharmacokinetics
The pharmacokinetics of carbamates can vary widely depending on their specific structure. Factors such as the compound’s lipophilicity, size, and charge can all influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The result of a carbamate’s action can vary depending on its specific target and the nature of its interaction with that target. In some cases, carbamates can inhibit the activity of their target, leading to downstream effects such as the modulation of signal transduction pathways .
Action Environment
The action of carbamates can be influenced by a variety of environmental factors. For example, the pH of the environment can influence the stability of the carbamate group, potentially affecting the compound’s activity .
生化分析
Biochemical Properties
tert-Butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with ketoreductases, which are enzymes involved in the reduction of carbonyl groups to hydroxyl groups . These interactions are crucial for the compound’s role in biochemical pathways, as they can modulate enzyme activity and affect metabolic processes.
Cellular Effects
The effects of tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate on cellular processes are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, the compound can modulate cell signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can result in altered metabolic flux and changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
tert-Butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate: is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, the compound can influence the activity of enzymes involved in the biosynthesis and degradation of biomolecules, thereby affecting metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions determine the compound’s localization and concentration within different cellular compartments, influencing its overall efficacy and safety.
Subcellular Localization
The subcellular localization of tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its ability to modulate cellular processes effectively.
属性
IUPAC Name |
tert-butyl N-[2-[1-(4-fluorophenyl)ethylamino]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c1-10(11-5-7-12(16)8-6-11)18-13(19)9-17-14(20)21-15(2,3)4/h5-8,10H,9H2,1-4H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVKQIAQVTZEQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


